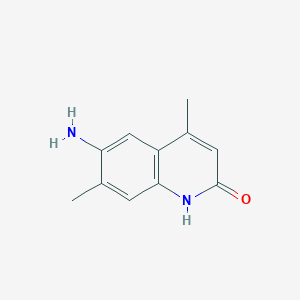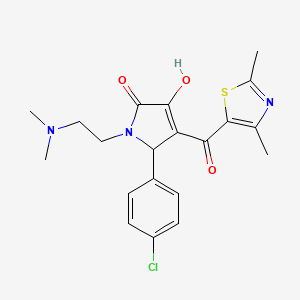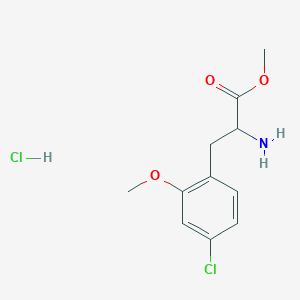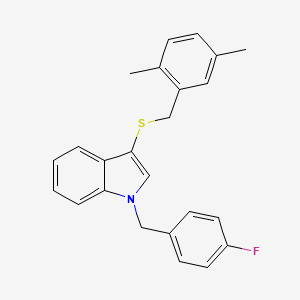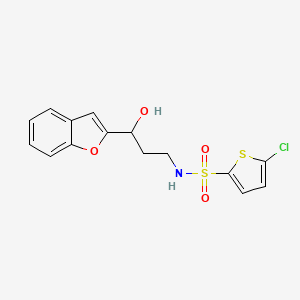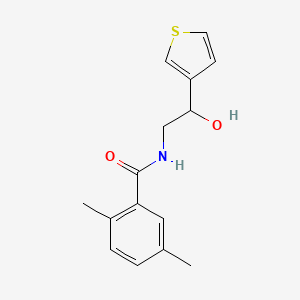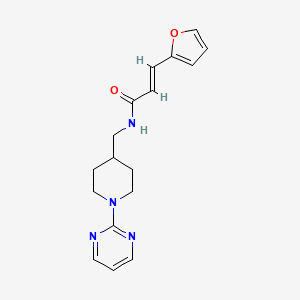
(E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide, also known as FPMA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FPMA is a small molecule that has been synthesized through a specific method and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Amplification of Antibacterial Agents
A study involving the synthesis and evaluation of pyrimidine derivatives, including those with furan-2-yl and pyrimidin-2-yl substituents, demonstrated their potential as amplifiers of phleomycin against Escherichia coli. This suggests that (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide could have applications in enhancing the efficacy of antibacterial agents (Brown & Cowden, 1982).
Green Chemistry Synthesis
Another study focused on the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, showcasing the use of filamentous marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide. This research underlines the potential of (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide in sustainable chemistry applications, especially in enantioselective synthesis mediated by microbial enzymes (Jimenez et al., 2019).
Anticancer and Antibacterial Activity
Research into the synthesis and biological evaluation of new derivatives, including those with furan and pyrimidine moieties, indicates pronounced plant growth stimulating effects and potential antibacterial and anticancer activities. This points towards the potential use of (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide in developing new therapeutic agents with dual antibacterial and anticancer properties (Pivazyan et al., 2019).
Antiprotozoal Agents
A study on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, with structural similarities to (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide, demonstrated potent antiprotozoal activity. This suggests potential applications in the development of new treatments for protozoal infections (Ismail et al., 2004).
Functional Materials
Research into pyridine/pyridinium symmetrical bisamides, including those based on furan, highlighted their use as supramolecular gelators. This reveals the potential of compounds like (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide in the development of new materials with applications in selective sensing and drug release (Panja, Ghosh, & Ghosh, 2018).
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(5-4-15-3-1-12-23-15)20-13-14-6-10-21(11-7-14)17-18-8-2-9-19-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,22)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKPKQBCJTEJP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2658540.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2658541.png)
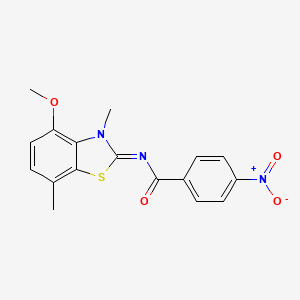
![3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2658544.png)


![(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2658549.png)
